![molecular formula C14H17N3O3 B7496423 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one, also known as AMF-26, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of furo[2,3-d]pyrimidin-4-one derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to reduce oxidative stress and inflammation and activate the Nrf2/ARE pathway.
実験室実験の利点と制限
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has several advantages as a research tool, including its high potency and selectivity for its target enzymes. However, one limitation of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to explore its mechanism of action in more detail, particularly in the context of its effects on topoisomerase II and the Nrf2/ARE pathway. Additionally, further research could be done to optimize the synthesis and formulation of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one to improve its solubility and bioavailability.
合成法
The synthesis of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one involves the reaction of 5-aminopentanoic acid with 6-methyl-3H-furo[2,3-d]pyrimidin-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatographic techniques.
科学的研究の応用
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-10(11-12(18)15-8-16-13(11)20-9)14(19)17-6-4-2-3-5-7-17/h8H,2-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECKRCBJHYVUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
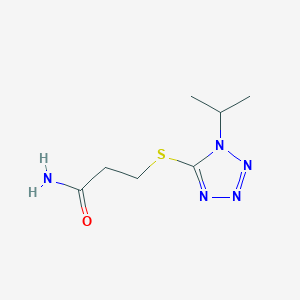
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

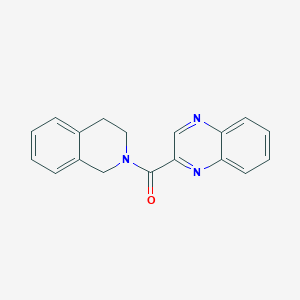
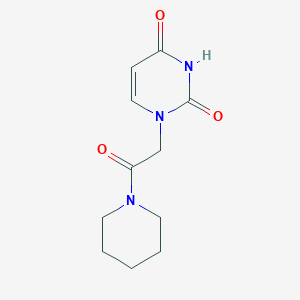
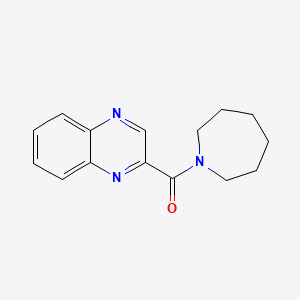
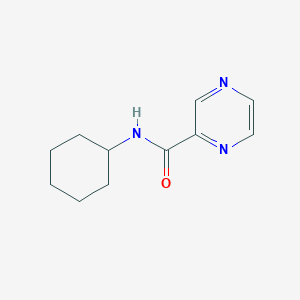
![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)